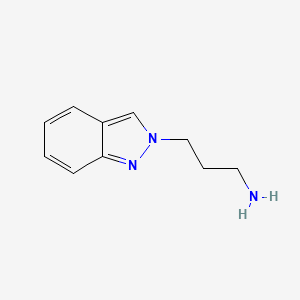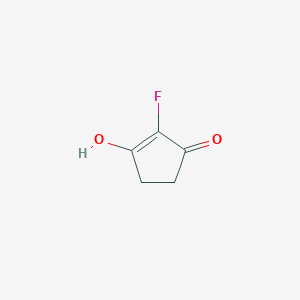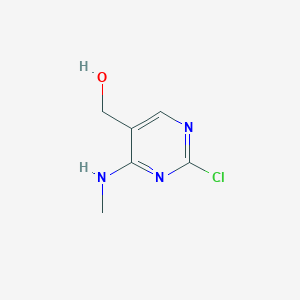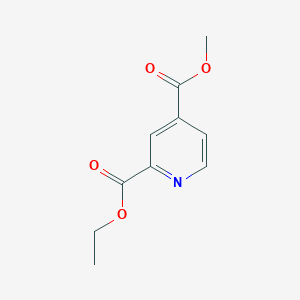
2-Ethyl 4-methyl pyridine-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl 4-methyl pyridine-2,4-dicarboxylate is an organic compound belonging to the pyridine family This compound is characterized by its pyridine ring substituted with ethyl and methyl groups at the 2 and 4 positions, respectively, and ester groups at the 2 and 4 positions of the carboxylate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl 4-methyl pyridine-2,4-dicarboxylate can be achieved through the Hantzsch pyridine synthesis. This multi-component reaction involves an aldehyde (such as formaldehyde), two equivalents of a β-keto ester (such as ethyl acetoacetate), and a nitrogen donor (such as ammonium acetate or ammonia). The initial product is a dihydropyridine, which can be oxidized to form the pyridine derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The use of catalysts such as p-toluenesulfonic acid under ultrasonic irradiation has been shown to improve yields significantly .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl 4-methyl pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the ester groups.
Substitution: The pyridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ferric chloride.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like organoboron, -zinc, and -magnesium compounds are commonly used.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
2-Ethyl 4-methyl pyridine-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its effects on cellular processes and enzyme inhibition.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl 4-methyl pyridine-2,4-dicarboxylate involves its interaction with specific molecular targets. For example, it acts as a competitive inhibitor of the oxygen-sensing enzyme hypoxia-inducible factor-α prolyl hydroxylase. This inhibition affects various cellular pathways, including angiogenesis, erythropoiesis, and energy metabolism .
Comparaison Avec Des Composés Similaires
Dimethyl 2,2′-bipyridine-4,4′-dicarboxylate: This compound has similar structural features but differs in its substitution pattern.
1,4-Dihydropyridine: Known for its medicinal properties, this compound shares the pyridine ring structure but has different functional groups.
Uniqueness: 2-Ethyl 4-methyl pyridine-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
2-O-ethyl 4-O-methyl pyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(13)8-6-7(4-5-11-8)9(12)14-2/h4-6H,3H2,1-2H3 |
Clé InChI |
IRBWQKHACGRGNB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=CC(=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



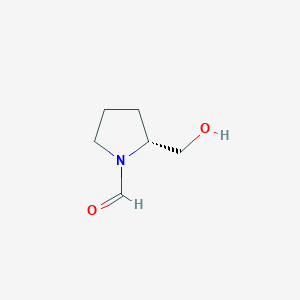
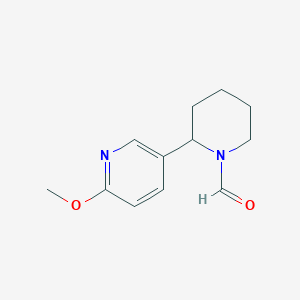
![7-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13024854.png)
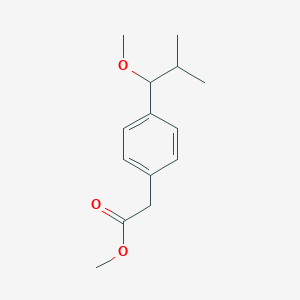

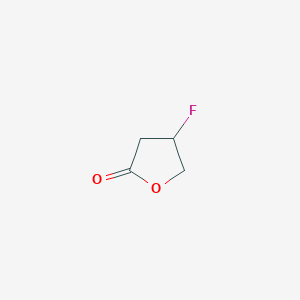
![4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline](/img/structure/B13024876.png)

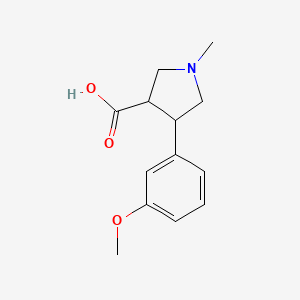
![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptan-6-yl)aceticacid](/img/structure/B13024891.png)
